

Application Notes & Protocols: Experimental Design for Phase 1 Clinical Trials Involving Evifacotrep

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Compound of Interest		
Compound Name:	Evifacotrep	
Cat. No.:	B8238393	Get Quote

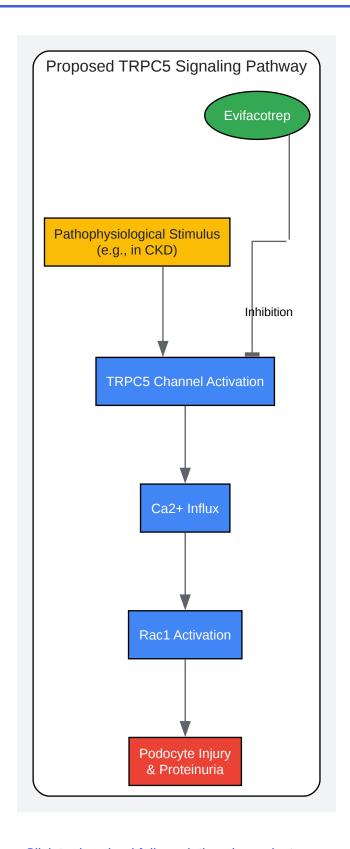
Introduction

Evifacotrep (also known as GFB-887) is an investigational small molecule designed as a potent and selective antagonist of the Transient Receptor Potential Canonical 4 and 5 (TRPC4/TRPC5) ion channels.[1][2][3] These channels are implicated in the pathophysiology of various conditions, including neurological and kidney diseases.[1][2] Preclinical studies have demonstrated a favorable safety profile and target engagement. The primary goal of a Phase 1 clinical trial is to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a new drug in humans for the first time. These application notes provide a comprehensive framework and detailed protocols for designing and executing a first-in-human (FIH) Phase 1 clinical trial for **Evifacotrep**.

1. Mechanism of Action and Pharmacodynamic Biomarker

Evifacotrep exerts its effect by inhibiting TRPC5, which is understood to play a role in cellular pathways leading to podocyte damage in certain kidney diseases. A key downstream effector in this pathway is Rac1. Preclinical and early human studies suggest that inhibition of TRPC5 by **Evifacotrep** leads to a reduction in urinary Rac1 levels, making it a valuable non-invasive pharmacodynamic biomarker for assessing target engagement.





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Caption: Proposed mechanism of Evifacotrep in the TRPC5-Rac1 pathway.



Application Note 1: Phase 1 Study Design

Title: A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of **Evifacotrep** in Healthy Adult Subjects.

Study Objectives:

- Primary Objectives:
 - To assess the safety and tolerability of single ascending doses (SAD) and multiple ascending doses (MAD) of Evifacotrep in healthy subjects.
 - To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2
 Dose (RP2D) of Evifacotrep.
 - To characterize the pharmacokinetic (PK) profile of Evifacotrep following single and multiple doses.
- Secondary & Exploratory Objectives:
 - To evaluate the pharmacodynamic (PD) effects of Evifacotrep by measuring changes in urinary Rac1 levels from baseline.
 - To assess the effect of food on the pharmacokinetics of Evifacotrep (as an optional cohort).

Overall Study Design: This study will be conducted in two parts: a Single Ascending Dose (SAD) phase and a Multiple Ascending Dose (MAD) phase. A classic 3+3 dose-escalation design will be employed. Each dose cohort will enroll a small number of participants, who will be randomized to receive either **Evifacotrep** or a placebo. Dose escalation to the next cohort will only occur after a safety review of all available data from the current dose level.





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Caption: High-level workflow for the SAD and MAD phases of the trial.

Data Presentation: Dose Escalation and Safety Criteria

The study will use a traditional 3+3 rule-based design for dose escalation.

Table 1: Dose-Limiting Toxicity (DLT) Definition		
Hematologic		
- Grade 4 Neutropenia or Thrombocytopenia lasting > 7 days		
- Grade 3 Febrile Neutropenia		
Non-Hematologic		
- Grade ≥ 3 non-hematologic toxicity (excluding nausea/vomiting manageable with standard care)		
- Any Grade 4 non-hematologic toxicity		
- Failure to recover from drug-related toxicity to Grade ≤ 1 by the start of the next cycle		
Grading based on Common Terminology Criteria for Adverse Events (CTCAE) v5.0		

| Table 2: 3+3 Dose Escalation Scheme | | DLTs in first 3 patients | Action | | 0 | Escalate to the next dose level in a new cohort of 3 patients. | | 1 | Treat 3 additional patients at the same dose level. | | $\frac{1}{2}$ 1 DLT in 6 patients | Escalate to the next dose level. | | $\frac{1}{2}$ 2 DLTs in 6 patients | MTD exceeded. The previous dose level is declared the MTD. | | $\frac{1}{2}$ 2 | MTD exceeded. The previous dose level is declared the MTD. |



Protocol 1: Safety and Tolerability Assessment

1.1. Objective: To monitor and record all adverse events (AEs) and serious adverse events (SAEs) to determine the safety profile of **Evifacotrep**.

1.2. Methodology:

- Adverse Event Monitoring: All subjects will be monitored continuously from the time of informed consent until the final follow-up visit. AEs will be elicited through non-leading questions, physical examinations, and review of laboratory data.
- Clinical Assessments: Vital signs (blood pressure, heart rate, respiratory rate, temperature),
 12-lead electrocardiograms (ECGs), and physical examinations will be performed at scheduled time points.
- Laboratory Tests: Blood and urine samples will be collected for standard clinical laboratory evaluations, including hematology, serum chemistry, and urinalysis.
- 1.3. Data Presentation: Schedule of Safety Assessments

| Table 3: Schedule of Key Safety Assessments (SAD Cohort Example) |



Assessme nt	Screening	Day -1	Day 1 (Dosing)	Day 2	Day 7	Follow-up
Informed Consent	x					
Physical Exam	Х					Х
Vital Signs	X	X	Pre-dose, 1, 2, 4, 8, 12, 24h post	X	X	Х
12-Lead ECG	Х	X	Pre-dose, 4, 24h post		X	X
Clinical Labs¹	Х		Pre-dose, 24h post		×	X
AE Monitoring			Continuous	Continuous	Continuous	Х

| ¹Hematology, serum chemistry, urinalysis |

Protocol 2: Pharmacokinetic (PK) Analysis

2.1. Objective: To determine the single- and multiple-dose pharmacokinetic profile of **Evifacotrep** and its metabolites, if any.

2.2. Methodology:

- Sample Collection: Serial blood samples (e.g., 3 mL in K2EDTA tubes) will be collected at specified time points. Plasma will be separated by centrifugation and stored at -80°C until analysis.
- Bioanalytical Method: Plasma concentrations of Evifacotrep will be determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.



 PK Parameter Calculation: PK parameters will be calculated using non-compartmental analysis (NCA).

2.3. Data Presentation: PK Sampling and Parameters

Table 4: Example PK Blood Sampling Schedule (SAD Cohort)		
Pre-dose (0h) and at the following times post-dose:		
0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours		

| Table 5: Key Pharmacokinetic Parameters |

Parameter	Description
Cmax	Maximum observed plasma concentration
Tmax	Time to reach Cmax
AUC(0-t)	Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf)	Area under the plasma concentration-time curve from time 0 to infinity
t1/2	Apparent terminal elimination half-life
CL/F	Apparent total clearance of the drug from plasma after oral administration

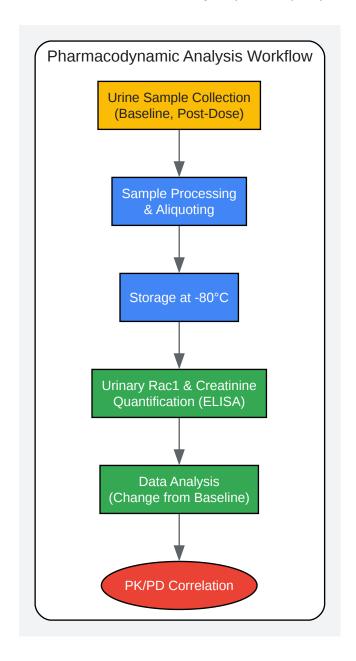
| Vz/F | Apparent volume of distribution during the terminal phase after oral administration |

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

- 3.1. Objective: To assess the biological activity of **Evifacotrep** by measuring urinary Rac1 as a biomarker of target engagement.
- 3.2. Methodology:



- Sample Collection: Spot or 24-hour urine collections will be performed at baseline and at various time points post-dose. Samples will be aliquoted and stored at -80°C.
- Biomarker Assay: Urinary Rac1 concentrations will be quantified using a validated enzymelinked immunosorbent assay (ELISA) kit. Urinary creatinine will also be measured to normalize Rac1 excretion rates.
- Data Analysis: Changes in urinary Rac1/creatinine ratio from baseline will be calculated for each dose cohort and correlated with Evifacotrep exposure (PK parameters).



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Caption: Workflow for pharmacodynamic biomarker sample handling and analysis.

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